molecular formula C10H26Cl4N4 B6611494 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride CAS No. 2743206-54-2

1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride

Cat. No.: B6611494
CAS No.: 2743206-54-2
M. Wt: 344.1 g/mol
InChI Key: PRSBGHXJVJFWEU-UHFFFAOYSA-N
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Description

1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride is a chemical compound with the molecular formula C10H24Cl4N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride typically involves the reaction of piperazine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Piperazine+Ethylene Dichloride1-[2-(piperazin-1-yl)ethyl]piperazine\text{Piperazine} + \text{Ethylene Dichloride} \rightarrow \text{1-[2-(piperazin-1-yl)ethyl]piperazine} Piperazine+Ethylene Dichloride→1-[2-(piperazin-1-yl)ethyl]piperazine

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent supply of the compound with high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides of 1-[2-(piperazin-1-yl)ethyl]piperazine.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of corrosion inhibitors, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Used in the synthesis of pharmaceuticals and as an intermediate in the production of polyurethane catalysts.

    1-(2-Aminoethyl)piperazine: Employed in epoxy curing, surface activation, and as an additive in lubricants and fuels.

Uniqueness: 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)piperazine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4.4ClH/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14;;;;/h11-12H,1-10H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSBGHXJVJFWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CCNCC2.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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